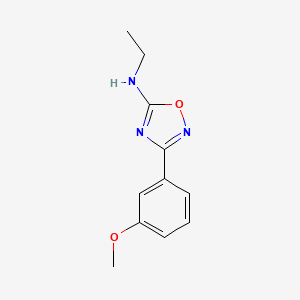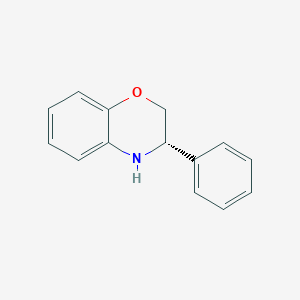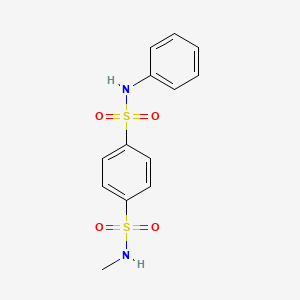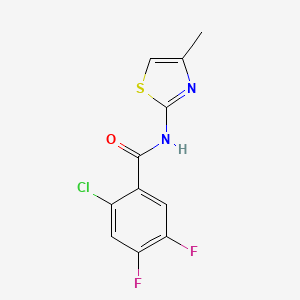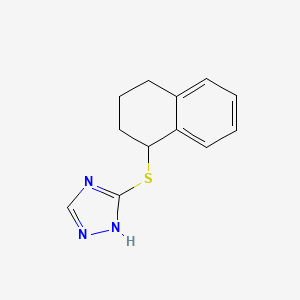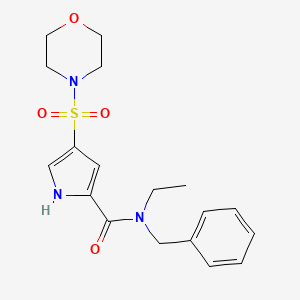![molecular formula C11H10F3N3O2S B7561473 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide](/img/structure/B7561473.png)
1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK. BTK is a key enzyme in the B-cell receptor signaling pathway and is involved in the development and progression of various B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Mecanismo De Acción
1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide inhibits the activity of BTK, a key enzyme in the B-cell receptor signaling pathway. BTK plays a critical role in B-cell development and activation, and its dysregulation has been implicated in the development and progression of various B-cell malignancies. By inhibiting BTK, this compound blocks the downstream signaling pathways that promote B-cell survival and proliferation, leading to tumor cell death.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis and inhibit proliferation in B-cell malignancies both in vitro and in vivo. In addition, this compound has been shown to inhibit the production of cytokines and chemokines that promote tumor growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide is its selectivity for BTK, which reduces the risk of off-target effects. In addition, this compound has shown potent antitumor activity in preclinical models of B-cell malignancies, making it a promising candidate for clinical development.
One limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings. In addition, the optimal dose and schedule of this compound for the treatment of B-cell malignancies have not yet been established.
Direcciones Futuras
There are several potential future directions for the development of 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide. One area of interest is the combination of this compound with other agents, such as immunomodulatory drugs or checkpoint inhibitors, to enhance its antitumor activity. Another potential direction is the evaluation of this compound in other B-cell malignancies, such as Waldenstrom macroglobulinemia or marginal zone lymphoma. Finally, the development of more potent and selective BTK inhibitors, including second-generation inhibitors, may provide additional treatment options for patients with B-cell malignancies.
Métodos De Síntesis
The synthesis of 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide involves several steps, including the reaction of 3-(trifluoromethyl)aniline with methyl isocyanate to form N-methyl-3-(trifluoromethyl)aniline. This intermediate is then reacted with 4-chlorosulfonyl imidazole to form this compound.
Aplicaciones Científicas De Investigación
1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has shown potent antitumor activity and has been well tolerated.
Propiedades
IUPAC Name |
1-methyl-N-[3-(trifluoromethyl)phenyl]imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O2S/c1-17-6-10(15-7-17)20(18,19)16-9-4-2-3-8(5-9)11(12,13)14/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSFJQSEMJDOAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(1,3-benzoxazol-2-ylsulfanylmethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B7561396.png)
![ethyl 5-amino-1-{4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]phenyl}-1H-pyrazole-4-carboxylate](/img/structure/B7561404.png)
![(E)-N-[3-[(2-chlorophenyl)sulfamoyl]-4-piperidin-1-ylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B7561416.png)
![3-(4-chlorophenyl)-N-[2-(4-methylphenyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B7561423.png)
![methyl 5-amino-1-{4-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)carbonyl]phenyl}-1H-pyrazole-4-carboxylate](/img/structure/B7561432.png)
![methyl 5-amino-1-{4-[(cyclohexylamino)carbonyl]phenyl}-1H-pyrazole-4-carboxylate](/img/structure/B7561434.png)
